molecular formula C10H10FNO2 B134359 Allyl 2-amino-5-fluorobenzoate CAS No. 145219-56-3

Allyl 2-amino-5-fluorobenzoate

Cat. No. B134359
M. Wt: 195.19 g/mol
InChI Key: QMOAOHYANMISKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-amino-5-fluorobenzoate, also known as AFBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBA is a derivative of benzoic acid and contains an amino group and a fluorine atom in its molecular structure. This compound has been found to possess several unique properties that make it an attractive candidate for various research applications.

Mechanism Of Action

The mechanism of action of Allyl 2-amino-5-fluorobenzoate is based on its ability to undergo protonation and deprotonation in response to changes in pH. In its neutral form, Allyl 2-amino-5-fluorobenzoate exists in a non-fluorescent state. However, when exposed to acidic conditions, such as those found in intracellular compartments such as lysosomes, Allyl 2-amino-5-fluorobenzoate becomes protonated, leading to a significant increase in fluorescence intensity.

Biochemical And Physiological Effects

Allyl 2-amino-5-fluorobenzoate has been shown to have minimal toxicity and does not interfere with cellular processes or cause any adverse effects on cell viability. It is also relatively stable and can be used in a wide range of biological systems. Allyl 2-amino-5-fluorobenzoate has been used to study the pH-dependent behavior of various enzymes, including proteases and phosphatases, as well as the pH regulation of ion channels and transporters.

Advantages And Limitations For Lab Experiments

Allyl 2-amino-5-fluorobenzoate offers several advantages over other pH-sensitive probes, including its high sensitivity, low toxicity, and ease of use. However, there are also some limitations to its use. For example, Allyl 2-amino-5-fluorobenzoate is sensitive to changes in temperature, and its fluorescence emission is affected by the presence of other fluorescent compounds. Additionally, Allyl 2-amino-5-fluorobenzoate is not suitable for use in vivo due to its inability to penetrate cell membranes.

Future Directions

Despite its limitations, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications. One potential area of future research is the development of new derivatives of Allyl 2-amino-5-fluorobenzoate that exhibit improved properties, such as increased sensitivity and selectivity. Another area of interest is the use of Allyl 2-amino-5-fluorobenzoate in the study of pH-dependent diseases such as cancer and Alzheimer's disease. Overall, Allyl 2-amino-5-fluorobenzoate represents a valuable tool for studying pH-dependent biological processes and has the potential to contribute significantly to scientific research in the future.
Conclusion
In conclusion, Allyl 2-amino-5-fluorobenzoate is a promising compound that has several unique properties that make it an attractive candidate for scientific research. Its ability to act as a fluorescent probe for detecting and measuring intracellular pH levels makes it an invaluable tool for studying pH-dependent biological processes. Although there are some limitations to its use, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications and represents a valuable addition to the toolkit of researchers in a wide range of fields.

Synthesis Methods

The synthesis of Allyl 2-amino-5-fluorobenzoate involves the reaction of 2-amino-5-fluorobenzoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is obtained in good yield and purity. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Allyl 2-amino-5-fluorobenzoate has been found to have several potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and measuring intracellular pH levels. Allyl 2-amino-5-fluorobenzoate exhibits a strong fluorescence emission that is highly sensitive to changes in pH, making it an ideal tool for studying pH-dependent biological processes such as cell signaling and metabolism.

properties

CAS RN

145219-56-3

Product Name

Allyl 2-amino-5-fluorobenzoate

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

prop-2-enyl 2-amino-5-fluorobenzoate

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2

InChI Key

QMOAOHYANMISKG-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=C(C=CC(=C1)F)N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)F)N

synonyms

Benzoic acid, 2-amino-5-fluoro-, 2-propenyl ester (9CI)

Origin of Product

United States

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